molecular formula C11H16O5 B2805662 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid CAS No. 2241128-51-6

4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid

Cat. No.: B2805662
CAS No.: 2241128-51-6
M. Wt: 228.244
InChI Key: UCYZZRSSOFENTN-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-3-oxaspiro[bicyclo[211]hexane-2,4’-oxane]-1-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique bicyclic framework, which includes both a bicyclo[211]hexane and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This approach allows for the efficient construction of the bicyclic framework by combining smaller cyclic precursors under specific reaction conditions .

Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. This reaction is known for its wide functional group tolerance and ability to construct complex bicyclic structures in a streamlined fashion .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as C–H functionalization logic and cycloaddition reactions. These methods enable the efficient and high-yield production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol .

Properties

IUPAC Name

1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11/h12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYZZRSSOFENTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3(CC(C3)(O2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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